3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
CAS No.:
Cat. No.: VC17388970
Molecular Formula: C5H2Br2N4
Molecular Weight: 277.90 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H2Br2N4 |
|---|---|
| Molecular Weight | 277.90 g/mol |
| IUPAC Name | 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine |
| Standard InChI | InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H |
| Standard InChI Key | XNRPMYGNXZRZKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=NN=C(N21)Br)Br |
Introduction
Structural and Electronic Characteristics
The core structure of 3,6-dibromo- triazolo[4,3-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with bromine atoms at positions 3 and 6. The IUPAC name, 3,6-dibromo- triazolo[4,3-a]pyrimidine, reflects its substitution pattern and ring numbering. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂Br₂N₄ |
| Molecular Weight | 277.90 g/mol |
| Canonical SMILES | C1=C(C=NC2=NN=C(N21)Br)Br |
| InChI Key | XNRPMYGNXZRZKP-UHFFFAOYSA-N |
The presence of bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Density functional theory (DFT) studies suggest that the electron-withdrawing bromine atoms polarize the ring system, increasing its suitability as a ligand in coordination chemistry .
Synthetic Methodologies
One-Pot Three-Component Synthesis
A widely adopted method involves the cyclization of 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate in the presence of ammonium persulfate (APTS) as a catalyst. This reaction proceeds via nucleophilic attack and dehydration, yielding the triazolopyrimidine core. Bromination is achieved using PBr₃ or HBr/H₂O₂, with a typical yield of 68–75%.
Reaction Scheme:
Solid-Phase Synthesis
Alternative approaches utilize solid-phase techniques to improve purity and scalability. For example, 2,7-diaminosubstituted derivatives have been synthesized using resin-bound intermediates, achieving yields of 82% . This method reduces byproduct formation and simplifies purification.
Physicochemical Properties and Stability
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 285°C, indicating moderate thermal stability. The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the bromine substituents.
Solubility and Partition Coefficients
Experimental data for solubility (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Ethanol | 8.7 |
| Water | <0.1 |
The octanol-water partition coefficient (logP) of 2.1 suggests moderate lipophilicity, favorable for membrane permeability in drug design .
Biological and Pharmacological Applications
Antitumor Activity
In vitro studies against HST116 colon cancer cells demonstrated that 3,6-dibromo derivatives exhibit IC₅₀ values of 12–18 µM, comparable to doxorubicin . Mechanistic studies suggest Aurora-A kinase inhibition as a primary mode of action, disrupting mitotic spindle formation .
Antimicrobial Properties
Screening against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The bromine atoms enhance membrane disruption via hydrophobic interactions.
Adenosine Receptor Modulation
Although initial derivatives showed low affinity for adenosine A₁/A₂ₐ receptors, structural analogs with 7-hydrazido substitutions displayed selective antagonism at A₃ receptors (Kᵢ = 0.8 nM) . This highlights potential in treating inflammatory disorders.
Future Research Directions
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles could improve aqueous solubility and bioavailability.
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Structure-Activity Relationships (SAR): Systematic modification of the 3- and 6-positions may optimize kinase selectivity.
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Green Chemistry Approaches: Developing solvent-free or catalytic bromination methods to reduce environmental impact.
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